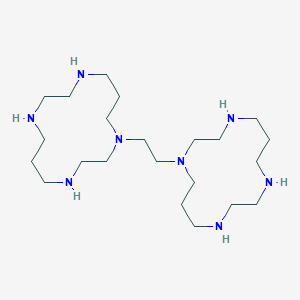
1,4,8,11-Tetraazatetradecane, 1,1'-(1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is notable for its applications in coordination chemistry, where it acts as a ligand to stabilize metal ions in various oxidation states .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes it forms.
Reduction: Reduction reactions can alter the oxidation state of the metal ions in the complex.
Substitution: The compound can undergo substitution reactions where one or more of its nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often used in further chemical synthesis or as catalysts in various industrial processes .
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as donor sites, coordinating with the metal ions to form stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound forms only five-membered chelate rings and does not tend to form planar square complexes.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative is more resistant to oxidative degradation due to the substitution of NH groups with tertiary amines.
Uniqueness
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications. Its structure allows for the formation of both five- and six-membered chelate rings, providing greater stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
110078-38-1 |
|---|---|
Fórmula molecular |
C22H50N8 |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
1-[2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C22H50N8/c1-5-23-11-13-25-9-3-17-29(19-15-27-7-1)21-22-30-18-4-10-26-14-12-24-6-2-8-28-16-20-30/h23-28H,1-22H2 |
Clave InChI |
GVPVISVGQUQSSG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCN(CCNC1)CCN2CCCNCCNCCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


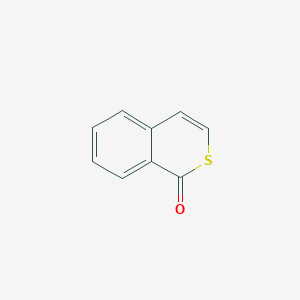
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
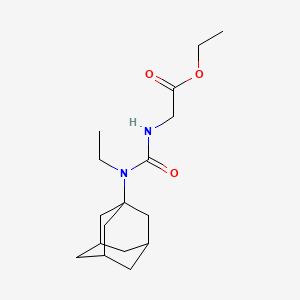
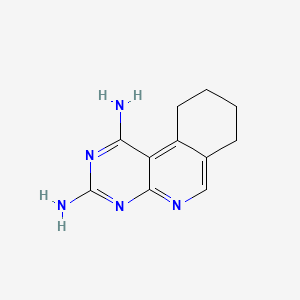
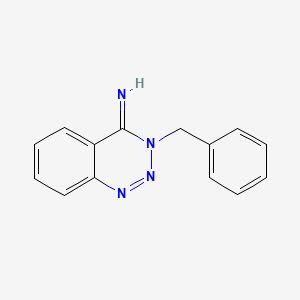

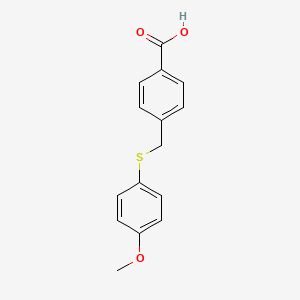
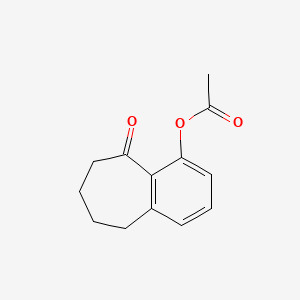
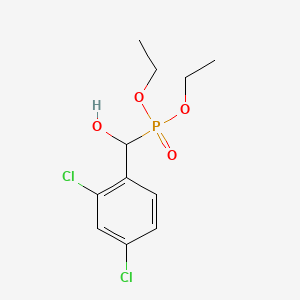
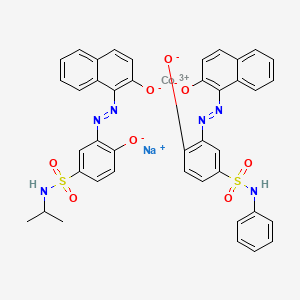
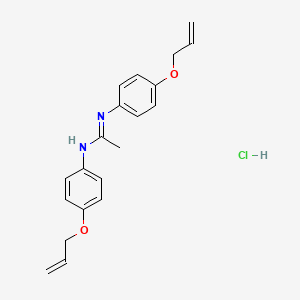
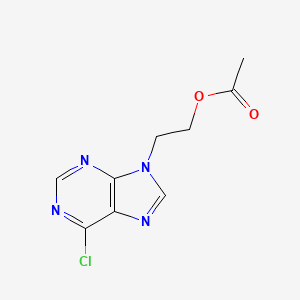
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)

